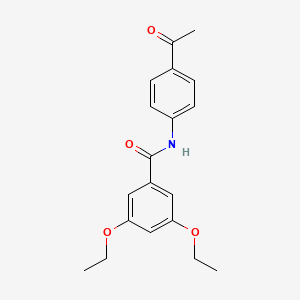
N-(4-acetylphenyl)-3,5-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3,5-diethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylphenyl group and two ethoxy groups attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3,5-diethoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3,5-diethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or column chromatography.
化学反应分析
Types of Reactions: N-(4-acetylphenyl)-3,5-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of N-(4-carboxyphenyl)-3,5-diethoxybenzamide.
Reduction: Formation of N-(4-aminophenyl)-3,5-diethoxybenzamide.
Substitution: Formation of N-(4-acetylphenyl)-3,5-dihydroxybenzamide when ethoxy groups are replaced with hydroxyl groups.
科学研究应用
Chemistry: N-(4-acetylphenyl)-3,5-diethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It is also investigated for its ability to interact with biological macromolecules such as proteins and nucleic acids.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties. It is also employed in the formulation of specialty chemicals and coatings.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3,5-diethoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness: N-(4-acetylphenyl)-3,5-diethoxybenzamide is unique due to the presence of both acetyl and ethoxy groups, which confer specific chemical and physical properties. These functional groups influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
IUPAC Name |
N-(4-acetylphenyl)-3,5-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-17-10-15(11-18(12-17)24-5-2)19(22)20-16-8-6-14(7-9-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZPKKPUNVOQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
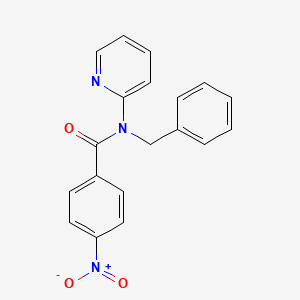
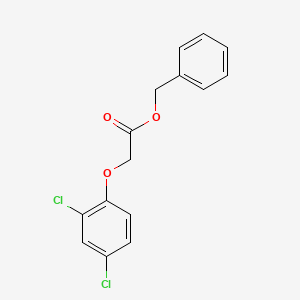
![2-[(4-Acetyl-2,5-dimethylfuran-3-yl)methylsulfanyl]benzoic acid](/img/structure/B5698322.png)
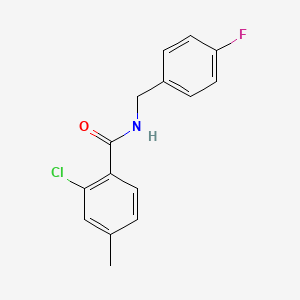

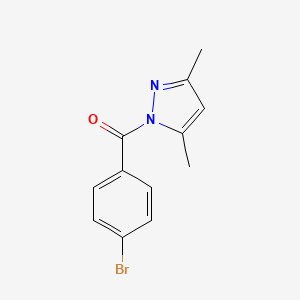
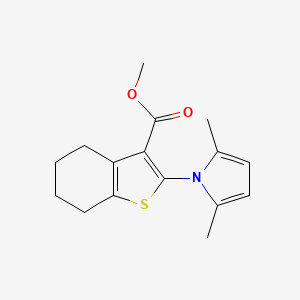
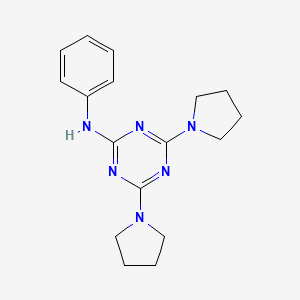
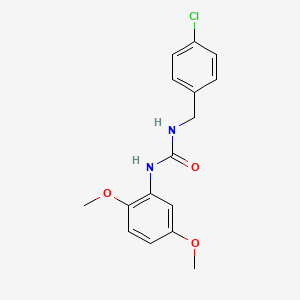
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)
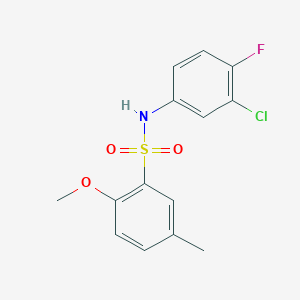
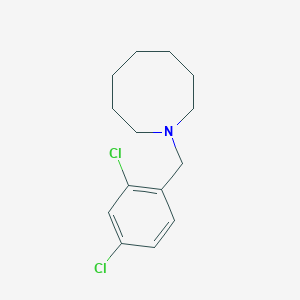
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)
